molecular formula C23H23N5O3 B2530630 8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887461-01-0

8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2530630
CAS No.: 887461-01-0
M. Wt: 417.469
InChI Key: GQODMFUGBYXYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazopyrazinone derivatives. This compound is notable for its unique structure, which includes a furan ring, multiple methyl groups, and a benzyl group.

Preparation Methods

The synthesis of 8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves several steps. One common method includes the use of microwave-assisted conditions to facilitate the reaction. The process typically starts with the preparation of intermediate compounds such as furan-2-carboxamide and furan-2-carboxylate, which are then subjected to coupling reactions with various reagents like DMT/NMM/TsO− or EDC . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. In bioluminescence applications, it acts as a substrate for nanoluciferase, producing light through a chemical reaction. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other furimazine derivatives and imidazopyrazinone compounds. These compounds share structural similarities but differ in their substituents and functional groups. For example, compounds like 2-(furan-2-ylmethyl)-6-(4-hydroxymethyl)phenyl-8-(phenylthio)imidazo[1,2-a]pyrazin-3(7H)-one have been studied for their bioluminescence properties . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(furan-2-ylmethyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-14-8-5-6-9-17(14)12-27-21(29)19-20(25(4)23(27)30)24-22-26(13-18-10-7-11-31-18)15(2)16(3)28(19)22/h5-11H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQODMFUGBYXYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C(=C(N4CC5=CC=CO5)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.